N-(cyclohexylmethyl)-3-nitrobenzamide
Description
N-(cyclohexylmethyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a cyclohexylmethyl substituent attached to the amide nitrogen. The cyclohexylmethyl group confers significant steric bulk and lipophilicity, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h4,7-9,11H,1-3,5-6,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXGNRFNTBRLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the third position of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of N-(cyclohexylmethyl)amine: Cyclohexylmethylamine is synthesized separately, often through the reduction of cyclohexylmethyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.
Amidation Reaction: The final step involves the reaction of 3-nitrobenzoyl chloride with cyclohexylmethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(cyclohexylmethyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by various nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: N-(cyclohexylmethyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclohexylmethyl group.
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also explored for its applications in materials science, particularly in the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The structural diversity among nitrobenzamide derivatives primarily arises from variations in the substituents on the amide nitrogen and the position of the nitro group. Below is a comparative analysis of key compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electronic Effects : The 3-nitro group creates a meta-directing electronic environment, influencing further electrophilic substitution reactions. In contrast, 4-nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit para-directing behavior .
- Steric Hindrance : Bulky substituents like cyclohexylmethyl may hinder rotational freedom or binding in biological systems compared to planar aryl groups .
Physicochemical and Functional Properties
Solubility and Stability:
- This compound: Predicted low water solubility due to nonpolar cyclohexyl group; stable under ambient conditions.
- N-(3-Methylphenyl)-3-nitrobenzamide : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to aryl substituent .
- N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide : Enhanced stability from the benzodioxol ring, which resists oxidative degradation .
Reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
